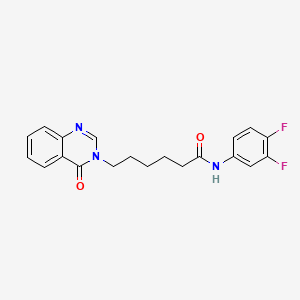
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a compound whose synthesis and structural properties have been explored in the context of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Dzygiel et al. (2004) investigated the synthesis, structure, and properties of these derivatives, employing techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. This research provides valuable insights into the regioselective acetylation reactions and the structural characteristics of the compounds, which are crucial for understanding their potential applications in various scientific fields (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).
Enthalpy of Formation Studies
The compound has also been a subject in the studies related to the enthalpy of formation. Orozco-Guareño et al. (2019) conducted experimental and theoretical studies to determine the molar standard enthalpy of formation in condensed and gas phases of similar compounds, including 1-methyl-1H-indazole-6-carboxylic methyl ester. Such studies are significant for understanding the thermodynamic properties and stability of these compounds, which is crucial in various scientific applications (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Theoretical Studies on Formation Mechanisms
Glaser et al. (1993) contributed to the understanding of the formation mechanisms of related compounds through a theoretical study. They explored the intramolecular aliphatic diazonium coupling in the formation of methyl esters of indazole carboxylic acids, providing insights into the molecular interactions and transformations that are fundamental to the synthesis and potential applications of these compounds (Glaser, Mummert, Horan, & Barnes, 1993).
Applications in Organic Synthesis
The relevance of this compound in organic synthesis is underscored by the various studies focusing on the synthesis of related indazole derivatives. For instance, research by Reddy et al. (2013) on the synthesis of novel oxazole derivatives from indazole carboxylic acids illustrates the compound's role as a precursor or intermediate in the synthesis of other complex molecules, which can have diverse applications in material science, pharmaceuticals, and chemical industries (Reddy, Ramanatham, Devanna, Reddy, & Rajender, 2013).
Mecanismo De Acción
Target of Action
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a compound that belongs to the indazole family . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to interact with their targets (kinases) and modulate their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the growth and proliferation of cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with kinases. Kinases are involved in various cellular processes, including cell cycle regulation, DNA damage response, and cell volume regulation . By modulating the activity of these kinases, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of kinase activity. By inhibiting or regulating these kinases, the compound could potentially influence cell cycle progression, DNA damage response, and cell volume regulation . These effects could, in turn, impact cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could affect its stability. Additionally, the compound’s solubility in water could influence its distribution and efficacy in the body.
Análisis Bioquímico
Biochemical Properties
It is known that indazole derivatives, which include this compound, have been shown to have anti-inflammatory properties in vitro .
Cellular Effects
It is known that indazole derivatives can have various effects on cells, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice .
Propiedades
IUPAC Name |
methyl 1-acetyl-3-methylindazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHZIFVETZVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)




![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
